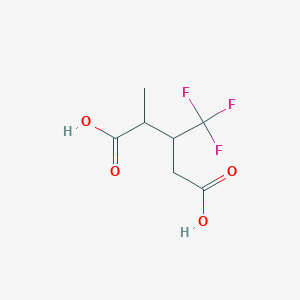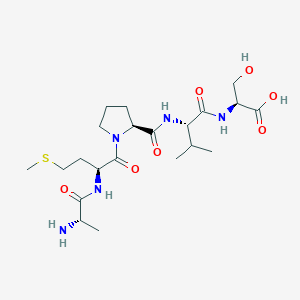
L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl-: is a peptide composed of the amino acids L-serine, L-alanine, L-methionine, L-proline, and L-valine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, cell signaling, and metabolic regulation. Each amino acid in the sequence contributes unique properties to the peptide, influencing its structure, function, and interactions within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of peptides such as L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, biotechnological methods, such as recombinant DNA technology, can be used to produce peptides in microbial systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides containing methionine can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides or chemical modification with reagents like N-hydroxysuccinimide (NHS) esters.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry: Peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- are used as building blocks in the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: In biological research, these peptides are used to investigate cellular signaling pathways, enzyme-substrate interactions, and receptor binding.
Medicine: Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. For example, L-serine has been studied for its neuroprotective effects in neurological diseases .
Industry: Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics and nutraceuticals.
Wirkmechanismus
The mechanism of action of peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- involves their interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation. For instance, L-serine is known to activate glycine receptors and upregulate PPAR-γ, leading to neuroprotection and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- L-Serine, L-methionyl-L-alanyl-L-lysyl-L-phenylalanyl-L-threonyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
Uniqueness: The uniqueness of L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- lies in its specific amino acid sequence, which determines its structure and function. The presence of L-serine and L-methionine contributes to its potential neuroprotective and antioxidant properties, respectively. Additionally, the combination of hydrophobic (L-valine) and hydrophilic (L-serine) residues can influence its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
665776-13-6 |
|---|---|
Molekularformel |
C21H37N5O7S |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N5O7S/c1-11(2)16(19(30)24-14(10-27)21(32)33)25-18(29)15-6-5-8-26(15)20(31)13(7-9-34-4)23-17(28)12(3)22/h11-16,27H,5-10,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,29)(H,32,33)/t12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
JPKIRHRBPJLRET-QXKUPLGCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



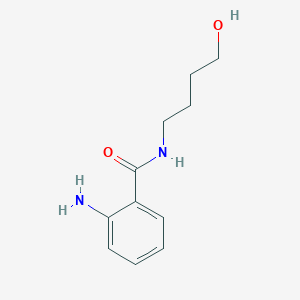
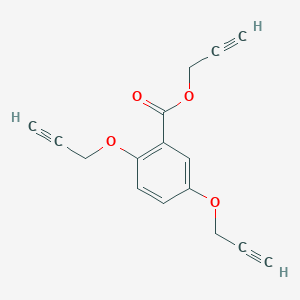
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)
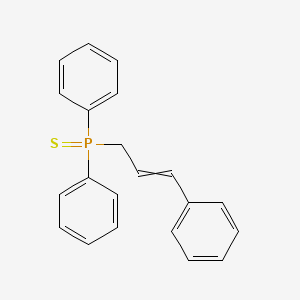


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
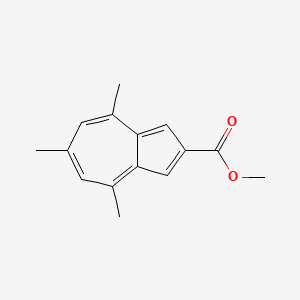
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
